1,3-Benzenediamine, 4,6-dimethoxy-
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Overview
Description
1,3-Benzenediamine, 4,6-dimethoxy- is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzenediamine, featuring two methoxy groups at the 4 and 6 positions on the benzene ring. This compound is known for its applications in various fields, including the production of dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminobenzene with methoxy-substituted reagents under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the methoxylation process .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4,6-dimethoxy- often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzenediamine derivatives .
Scientific Research Applications
1,3-Benzenediamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of nitroxyl radicals, which help in scavenging free radicals and preventing oxidative damage . The compound’s ability to undergo various chemical reactions also plays a role in its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 4-methoxy-: This compound has a single methoxy group at the 4 position.
1,3-Benzenediamine, 4,5-dimethoxy-: It features methoxy groups at the 4 and 5 positions.
1,3-Benzenediamine, 2,4-dimethoxy-: This compound has methoxy groups at the 2 and 4 positions
Uniqueness
1,3-Benzenediamine, 4,6-dimethoxy- is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological properties. The 4 and 6 positions on the benzene ring provide distinct steric and electronic effects, making this compound valuable for specific applications in research and industry .
Properties
CAS No. |
1129-15-3 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4,6-dimethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,9-10H2,1-2H3 |
InChI Key |
RRIMNXYWOCQLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)N)OC |
Origin of Product |
United States |
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